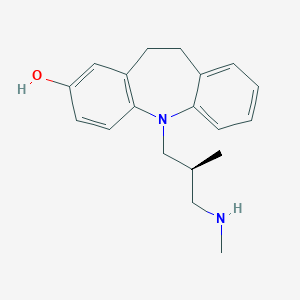
2-Hydroxydesmethyltrimipramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxydesmethyltrimipramine, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
2-Hydroxydesmethyltrimipramine is studied for its potential antidepressant properties. While it exhibits lower potency compared to its parent compound trimipramine, it still interacts with key neurotransmitter transporters. Research indicates that it inhibits the human serotonin transporter (hSERT) and norepinephrine transporter (hNAT), albeit at higher concentrations than trimipramine itself .
- Table 1: Inhibitory Potencies of Trimipramine and Metabolites
| Compound | hSERT IC50 (μM) | hNAT IC50 (μM) |
|---|---|---|
| Trimipramine | 2-10 | 2-10 |
| Desmethyltrimipramine | Similar to TRI | Similar to TRI |
| This compound | Higher than TRI | Higher than TRI |
Cardiovascular Research
The compound is also utilized in cardiovascular studies due to its effects on heart rate and blood pressure regulation. In animal models, it has shown promise in reducing heart rate without significant adverse effects, making it a candidate for further exploration in treating cardiovascular diseases.
Case Studies on Overdose
A notable application of this compound is in toxicology, particularly in overdose cases involving trimipramine. Studies have measured the distribution of this metabolite in biological samples from fatal overdose cases, providing insights into its pharmacokinetics and potential toxicity .
- Case Study Example: Fatal Overdose Analysis
- Findings: The concentration of this compound was significantly present in liver and urine samples, indicating its role in the metabolism of trimipramine during overdose scenarios.
Detection Methods
The development of analytical methods for detecting this compound has been crucial in both clinical and forensic settings. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been validated for the simultaneous determination of multiple antidepressants, including this metabolite .
- Table 2: LC-MS Detection Parameters
| Parameter | Value |
|---|---|
| Sample Volume | 1 mL |
| Detection Range | 10–750 ng/mL |
| Recovery Efficiency | Up to 86% |
Eigenschaften
CAS-Nummer |
145014-58-0 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
11-[(2S)-2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
LITUUVIRCVGRTI-AWEZNQCLSA-N |
SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Isomerische SMILES |
C[C@@H](CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Kanonische SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Synonyme |
2-HDMTR 2-hydroxydesmethyltrimipramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















